Oteseconazole

Overview

Description

Oteseconazole is an orally administered azole antifungal agent . It is used to reduce the risk of fungal or yeast infections, including vulvovaginal candidiasis that keeps coming back in female patients who are unable to get pregnant with a history of vulvovaginal candidiasis . It may be used alone or together with other medicine (e.g., fluconazole) .

Synthesis Analysis

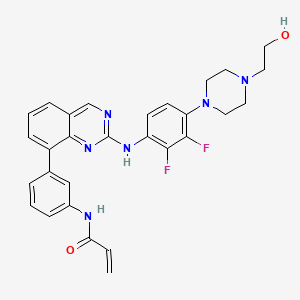

The synthesis of Oteseconazole involves chiral resolution with di-p-toluoyl-L-tartaric acid (L-DPTTA) in the mix solvents of isopropanol and acetonitrile, followed by the treatment of trimethylsilyl azide, giving tetrazole . Chiral resolution and asymmetric synthesis were employed for obtaining the single enantiomer of the chiral drugs .Molecular Structure Analysis

The molecular formula of Oteseconazole is C23H16F7N5O2 . It has a molar mass of 527.403 g·mol −1 . It is a novel oral selective inhibitor of fungal CYP51 .Chemical Reactions Analysis

Oteseconazole undergoes an acid-catalyzed tetrazole formation reaction to build the five-membered heterocyclic ring using sodium azide (NaN3) and triethyl orthoformate (HC(OEt)3) to deliver oteseconazole in 85% yield .Scientific Research Applications

Treatment of Recurrent Vulvovaginal Candidiasis (RVVC)

Oteseconazole has shown promise in treating RVVC, a condition affecting millions of women globally. Studies have demonstrated its effectiveness against Candida albicans, the primary pathogen in RVVC, as well as fluconazole-resistant isolates. It has exhibited low minimum inhibitory concentration (MIC) values against most Candida strains, suggesting its potency as an antifungal agent (Ghannoum et al., 2021).

FDA Approval for RVVC

The US FDA approved Oteseconazole in April 2022 as the first selective and orally bioavailable CYP51 inhibitor for RVVC patients. Its chemical structure, synthesis, mechanism of action, and pharmacokinetics were described in detail, highlighting its unique properties as an antifungal medication (De, 2023).

Comparative Efficacy with Fluconazole

A Phase 3 study compared the efficacy of Oteseconazole with fluconazole and placebo in treating acute episodes of vulvovaginal candidiasis in subjects with RVVC. Oteseconazole was shown to be safe and effective, with a lower recurrence rate of acute episodes compared to fluconazole (Martens et al., 2021).

Advancements in RVVC Treatment

Oteseconazole is considered an advancement in RVVC treatment due to its impressive efficacy, tolerability, and potential to provide a superior treatment option, especially in cases where fluconazole shows limitations such as resistance development (Sobel & Nyirjesy, 2021).

Role in Onychomycosis and Superficial Fungal Infections

Although not FDA approved for onychomycosis, Oteseconazole has been evaluated for its efficacy in treating onychomycosis and superficial fungal infections, showing potential as an alternative to traditional antifungals like terbinafine and itraconazole (Gupta et al., 2021).

Treatment of Acute Vulvovaginal Candidiasis

A Phase 2 clinical study of Oteseconazole demonstrated its efficacy and safety in treating acute vulvovaginal candidiasis, with a larger proportion of participants achieving therapeutic cure compared to fluconazole. It was well-tolerated at all dose levels over six months of follow-up (Brand et al., 2020).

Potential in Treating Resistant Yeasts and Molds

Oteseconazole is part of a class of investigational antifungals that show promise in addressing rising drug resistance patterns in yeasts and molds. It offers novel pharmacodynamics, spectrum of activity, and potential utility against multidrug-resistant fungi (Seiler & Ostrosky-Zeichner, 2021).

Mechanism of Action

Oteseconazole works by inhibiting the fungal sterol by inhibition of CYP51 which results in the accumulation of 14-methylated sterols, which are toxic to fungi . It targets cytochrome P450 enzymes 51 (CYP51), which play a crucial role in maintaining the integrity and growth of fungal cell membranes . Through inhibition of these enzymes, Oteseconazole prevents the synthesis of ergosterol, a key component of fungal cell membranes development .

Safety and Hazards

Oteseconazole may harm an unborn baby . It should only be taken by women who are not pregnant and who are not able to get pregnant . The most frequently reported adverse reactions (incidence > 2%) were headache and nausea . It is not approved for use in females who have not had their first menstrual period .

Future Directions

Oteseconazole is currently under investigation for the treatment of other pathogenic fungi . It is the first approved selective and orally bioavailable CYP51 inhibitor for the treatment of patients with recurrent Vulvovaginal candidiasis . Clinical development for the treatment of onychomycosis, and invasive and opportunistic infections is ongoing .

properties

IUPAC Name |

(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F7N5O2/c24-16-4-7-18(19(25)9-16)21(36,11-35-13-32-33-34-35)23(29,30)20-8-3-15(10-31-20)14-1-5-17(6-2-14)37-12-22(26,27)28/h1-10,13,36H,11-12H2/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUYJRXRDSPPRC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble at a pH range of 1 to 9 | |

| Record name | Oteseconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Oteseconazole is an azole metalloenzyme inhibitor that targets CYP51 (also known as 14α demethylase), an enzyme that demethylates the 14-α position of lanosterol to form ergosterol. In yeast and fungi, the formation of ergosterol plays an important role in the integrity, permeability and fluidity of cell membranes. Therefore, because of its ability to bind and inhibit CYP51, oteseconazole is active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC). Besides blocking the formation of ergosterol, oteseconazole also promotes the accumulation of 14-methylated sterols that lead to fungal cell death. To limit off-target toxicity, oteseconazole has a tetrazole metal-binding group that gives it a lower affinity for the human CYP51 isoenzyme. Mechanisms of drug resistance were evaluated _in vitro_, and increases in oteseconazole minimum inhibitory concentrations were associated with the upregulation of efflux pumps CDR1 and MDR1, and the azole target itself (CYP51). Oteseconazole had _in vitro_ activity against _Candida_ spp. that were resistant to fluconazole, and it was active against most of the microorganisms associated with RVVC: _Candida albicans_, _Candida glabrata_, _Candida krusei_, _Candida parapsilosis_, _Candida tropicalis_, _Candida lusitaniae_ and _Candida dubliniensis_. As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens prior to use. | |

| Record name | Oteseconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Oteseconazole | |

CAS RN |

1340593-59-0 | |

| Record name | Oteseconazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1340593590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oteseconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OTESECONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHH774W97N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)

![N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide](/img/structure/B609718.png)

![4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol](/img/structure/B609721.png)

![(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B609723.png)

![(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B609725.png)